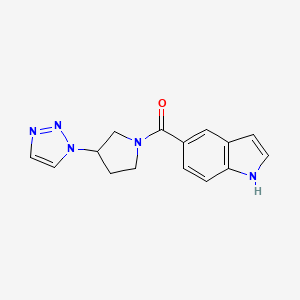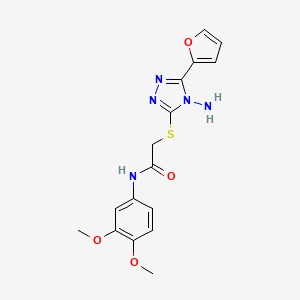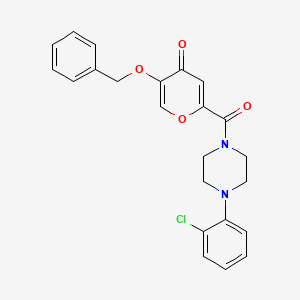
2-(4-乙基苯基)-6-甲基喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic compound. It likely contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also seems to have a carboxylic acid group attached to the quinoline .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar quinoline ring system, with the ethylphenyl and carboxylic acid groups attached at specific positions .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the carboxylic acid group could make it susceptible to reactions such as esterification .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
科学研究应用
Comprehensive Analysis of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic Acid Applications
2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid is a compound with potential applications in various fields of scientific research. Below is a detailed analysis of its unique applications across different scientific domains.
Organic Synthesis Building Blocks: This compound can serve as a building block in organic synthesis, particularly in the construction of complex molecules. Its structure allows for the introduction of quinoline, which is a scaffold present in many natural products and pharmaceuticals .
Catalysis: In catalysis, this compound could be used to develop new catalytic systems due to its potential to stabilize transition states or to act as a ligand in metal-catalyzed reactions .
Drug Discovery: The quinoline moiety is common in drug molecules, and this compound could be used as a precursor in the synthesis of novel therapeutic agents. Its modification through various chemical reactions could lead to the discovery of new drugs .
Material Science: In material science, this compound could contribute to the development of organic electronic materials due to its aromatic system, which may allow for good charge transport properties.
Enantioselective Synthesis: It could be used in the enantioselective synthesis of chiral molecules, which is crucial for creating drugs with specific desired activities .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(4-ethylphenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-13-5-7-14(8-6-13)18-11-16(19(21)22)15-10-12(2)4-9-17(15)20-18/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRZGDOFCZHHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2596527.png)
![N-[3-(diethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596529.png)

![2-((2-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2596531.png)
![(1R,5S)-N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2596532.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2596533.png)


![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester](/img/structure/B2596537.png)




![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2596549.png)